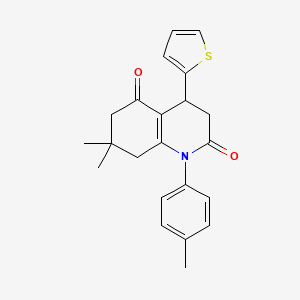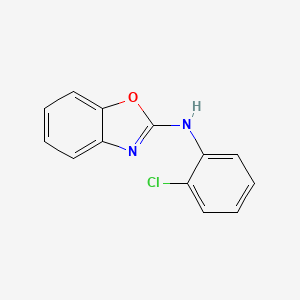![molecular formula C19H19N3O4 B11496260 N-[(2-ethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11496260.png)
N-[(2-ethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-ethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the ethoxyphenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable phenyl derivatives.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxadiazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated phenyl derivatives and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes, resulting in the observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[(2-Methoxyphenyl)methyl]-3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-carboxamid
- N-[(2-Chlorphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-carboxamid
- N-[(2-Ethoxyphenyl)methyl]-3-(3-chlorophenyl)-1,2,4-oxadiazol-5-carboxamid
Einzigartigkeit
N-[(2-Ethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-carboxamid ist aufgrund seines spezifischen Substitutionsschemas an den Phenylringen einzigartig, das seine biologische Aktivität und chemische Reaktivität beeinflussen kann. Das Vorhandensein sowohl von Ethoxy- als auch von Methoxygruppen kann seine Löslichkeit und Interaktion mit biologischen Zielstrukturen verbessern, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C19H19N3O4 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-[(2-ethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-25-16-10-5-4-7-14(16)12-20-18(23)19-21-17(22-26-19)13-8-6-9-15(11-13)24-2/h4-11H,3,12H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
UPDLCWBGCVJPHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=NC(=NO2)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorophenyl)-3-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea](/img/structure/B11496184.png)
![6-sec-butyl-1-(3-methylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11496185.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B11496199.png)
![3,4,5-trimethoxy-N-[2-(pyridin-3-ylcarbamoyl)phenyl]benzamide](/img/structure/B11496206.png)

![2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B11496236.png)

![4-acetyl-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11496240.png)
![1-{1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11496242.png)
![3-(4-Fluorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid](/img/structure/B11496243.png)
![2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11496250.png)
![ethyl 3-(2-chlorophenyl)-3-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}propanoate](/img/structure/B11496254.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxy-3,5-dimethylphenyl)prolinamide](/img/structure/B11496261.png)
